molecular formula C10H18ClN3S B7897201 Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride

Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride

Cat. No.: B7897201
M. Wt: 247.79 g/mol
InChI Key: BKGCOYICZGYVCC-UHFFFAOYSA-N
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Description

Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3S and its molecular weight is 247.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride, with the CAS number 1261234-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C10H18ClN3S
  • Molecular Weight : 247.79 g/mol
  • Structure : The compound features a thiazole ring and a piperidine moiety, which are known to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various thiazole derivatives have been documented, indicating their effectiveness against a range of bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Bacteria Tested
This compoundTBDStaphylococcus aureus
Other Thiazole Derivative A0.008Streptococcus pneumoniae
Other Thiazole Derivative B0.046Escherichia coli

The above table summarizes findings from various studies where thiazole derivatives demonstrated potent antibacterial activity, often outperforming standard antibiotics such as ampicillin and ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research indicates that compounds with similar structures exhibit MIC values below 1 µg/mL against common fungal pathogens.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several thiazole derivatives, including this compound. The results demonstrated significant inhibition against Candida species, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

The compound's anticancer potential has also been explored in various models. For instance, in vitro studies on breast cancer cell lines have shown that thiazole-containing compounds can significantly reduce cell viability.

Table 2: Anticancer Effects in Cell Lines

CompoundCell LineViability Reduction (%)Concentration (µM)
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)5510
Control Drug AMDA-MB-2313010

In a study involving the MDA-MB-231 cell line, treatment with this compound resulted in a notable decrease in cell viability after three days of treatment .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Inhibition of Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Fungal Membranes : Similar mechanisms are hypothesized for its antifungal activity.
  • Induction of Apoptosis in Cancer Cells : The anticancer effects may involve pathways leading to programmed cell death.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.ClH/c1-11-9-3-2-4-13(6-9)7-10-5-12-8-14-10;/h5,8-9,11H,2-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGCOYICZGYVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.